1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride
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Overview
Description
1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific fields. The compound has a molecular formula of C8H9ClN2O and a molecular weight of 184.62 g/mol .
Mechanism of Action
Target of Action
It is known that phthalazinone derivatives have been studied for their anti-proliferative activity, suggesting that they may target cellular processes involved in cell proliferation .
Mode of Action
It is known that phthalazinone derivatives can interact with their targets to inhibit cell proliferation . The specific interactions between 3,4-Dihydro-2H-phthalazin-1-one;hydrochloride and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given its potential anti-proliferative activity, it may affect pathways related to cell cycle progression and apoptosis .
Result of Action
It is known that phthalazinone derivatives can have anti-proliferative effects, suggesting that they may induce changes at the molecular and cellular levels that inhibit cell proliferation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4-Dihydro-2H-phthalazin-1-one;hydrochloride are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
3,4-Dihydro-2H-phthalazin-1-one;hydrochloride has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3,4-Dihydro-2H-phthalazin-1-one;hydrochloride is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride can be synthesized through several methods. One common synthetic route involves the cyclization of phthalic anhydride with hydrazine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The synthesis is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can yield tetrahydrophthalazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include various substituted phthalazinone and tetrahydrophthalazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydro structure but differs in its functional groups and applications.
Phthalhydrazide: Another phthalazine derivative with different chemical properties and uses.
Uniqueness
1,2,3,4-Tetrahydrophthalazin-1-one hydrochloride is unique due to its stability, versatility, and ability to undergo various chemical reactions. Its applications in multiple scientific fields make it a valuable compound for research and development .
Properties
IUPAC Name |
3,4-dihydro-2H-phthalazin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-8-7-4-2-1-3-6(7)5-9-10-8;/h1-4,9H,5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKMUWSWZNCOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)NN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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